molecular formula C17H15Cl2N5O2S B2600858 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 578746-72-2

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2600858
CAS No.: 578746-72-2
M. Wt: 424.3
InChI Key: ARILWXJKHDFRLR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, which are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Its structure features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5 and a thioacetamide moiety linked to a 3,5-dichlorophenyl group. The methoxy and dichlorophenyl substituents likely influence its lipophilicity, electronic properties, and binding affinity to biological targets such as cyclooxygenase-2 (COX-2) or calmodulin .

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-14-5-3-2-4-13(14)16-22-23-17(24(16)20)27-9-15(25)21-12-7-10(18)6-11(19)8-12/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARILWXJKHDFRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the dichlorophenylacetamide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a simpler, hydrogenated product.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the triazole moiety is significant due to its established efficacy against a range of bacterial pathogens. For instance:

  • Mechanism of Action : Triazole derivatives often inhibit the synthesis of nucleic acids and proteins in bacteria, leading to cell death. The structural features of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide enhance its interaction with bacterial enzymes.
  • Case Studies : In vitro studies have demonstrated that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

The triazole scaffold is well-known for its antifungal activity. This compound has been evaluated for its effectiveness against various fungal strains:

  • Efficacy : Research indicates that this compound shows significant antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger.
  • Mechanism : The compound inhibits ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Antiviral Activity

Emerging studies suggest that triazole derivatives may also possess antiviral properties:

  • Research Findings : Some derivatives have shown activity against viral infections by interfering with viral replication processes. While specific data on this compound is limited, similar triazole compounds have been documented to inhibit viruses such as HIV and influenza .

Anticancer Applications

The anticancer potential of this compound has been a focal point in recent pharmacological research:

  • Cell Line Studies : In vitro studies conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Structure Activity Relationship (SAR) : The incorporation of electron-withdrawing groups and the specific arrangement of functional groups in the compound enhance its cytotoxicity against cancer cells. The presence of the dichlorophenyl group is particularly noted for improving selectivity towards cancerous cells while sparing normal cells .

Summary Table of Applications

Application AreaActivityNotable Findings
AntimicrobialBroad-spectrumEffective against S. aureus and E. coli with MIC comparable to antibiotics
AntifungalSignificantActive against C. albicans and A. niger, inhibiting ergosterol synthesis
AntiviralEmergingPotential activity against viruses; further research needed
AnticancerCytotoxicInduces apoptosis in A549 and MCF7 cells; enhanced selectivity due to structural features

Mechanism of Action

The mechanism by which 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are complex and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key observations :

  • Synthesis : Allyl- or morpholine-substituted triazoles (e.g., 6a, PKR-173) show moderate-to-high yields (50–85%), suggesting feasible synthetic routes for the target compound .
Pharmacological Activity
  • Anti-inflammatory activity : Analogs with 2-pyridinyl or 3-methylphenyl groups (e.g., AS111) exhibit 1.28-fold higher potency than diclofenac in formalin-induced edema models . The 3,5-dichlorophenyl group in the target compound may further modulate COX-2 inhibition due to increased electron-withdrawing effects compared to 3-methylphenyl .
  • Anti-exudative activity : Furan-substituted derivatives (e.g., ) show comparable efficacy to diclofenac at 10 mg/kg, suggesting that the target compound’s methoxyphenyl group might similarly enhance anti-exudative effects .
  • Pharmacokinetics : The morpholine-substituted analog PKR-173 has a short serum half-life (0.32 hours), indicating that the target compound’s dichlorophenyl group could improve metabolic stability by reducing oxidation susceptibility .
Drug-Likeness and Metabolic Stability
  • Metabolites : Triazole derivatives often undergo oxidation or conjugation. For example, PKR-173 generates five metabolites, primarily via morpholine ring oxidation . The target compound’s methoxyphenyl group may undergo O-demethylation, requiring further metabolic studies.

Biological Activity

The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is C19H21Cl2N5O3SC_{19}H_{21}Cl_{2}N_{5}O_{3}S, with a molecular weight of 424.30 g/mol. The structure is characterized by a triazole ring, an amine group, and a dichlorophenyl acetamide moiety.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Gram-negative bacteria : The compound demonstrated significant inhibitory effects against strains such as E. coli and Pseudomonas aeruginosa. Inhibition zones ranged from 17 to 23 mm with minimum inhibitory concentrations (MIC) between 62.5 to 250 µg/ml .
  • Gram-positive bacteria : While less active against Gram-positive strains, some derivatives have exhibited moderate activity against Staphylococcus aureus and Bacillus subtilis.
Bacterial StrainInhibition Zone (mm)MIC (µg/ml)
E. coli19125
Pseudomonas aeruginosa21250
Staphylococcus aureus18200
Bacillus subtilis17250

Anticancer Activity

Research indicates that triazole derivatives possess significant anticancer properties. Preliminary studies on the compound have shown:

  • Cytotoxicity : In vitro assays against various cancer cell lines (e.g., MCF7 breast cancer cells) revealed an IC50 value of approximately 27.3 µM, indicating moderate cytotoxicity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Other Biological Properties

In addition to antimicrobial and anticancer activities, the compound has been evaluated for various other pharmacological effects:

  • Antioxidant Activity : Triazole derivatives have been reported to exhibit antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated several triazole derivatives, including the compound in focus, against a panel of bacterial strains. Results indicated that modifications on the triazole ring significantly influenced antimicrobial activity .
  • Cancer Cell Line Screening :
    The National Cancer Institute's NCI-60 panel was used to assess the cytotoxic effects of the compound on various cancer types. The highest growth inhibition was observed in breast cancer cell lines, suggesting selective activity against certain tumor types .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions. A common method involves reacting 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions. Key steps include:

  • Dissolving the thiol precursor in dimethylformamide (DMF) with potassium carbonate as a base .
  • Adding N-(3,5-dichlorophenyl)chloroacetamide dropwise at room temperature, monitored by TLC for completion .
  • Isolation via precipitation in water, followed by recrystallization from ethanol to improve purity . Yield optimization depends on solvent choice (polar aprotic solvents preferred), stoichiometric ratios (1.5:1 molar excess of chloroacetamide), and reaction time (1–2 hours under reflux) .

Q. Which spectroscopic techniques are effective for characterizing structural integrity?

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, dichlorophenyl signals at δ 6.8–7.5 ppm) .
  • FT-IR : Identifies thioether (C-S stretch ~650 cm⁻¹) and acetamide (N-H bend ~1550 cm⁻¹, C=O stretch ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅Cl₂N₅O₂S: 432.04) .
  • Elemental Analysis : Ensures purity (>95%) by matching theoretical and experimental C/H/N ratios .

Q. What preliminary biological activities have been reported?

  • Anti-exudative Activity : In murine models, the compound (10 mg/kg) showed 40–50% reduction in inflammation, comparable to diclofenac (8 mg/kg) but with lower gastrointestinal toxicity .
  • Antimicrobial Potential : Structural analogs with triazole-thioacetamide motifs exhibit moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL), though specific data for this compound requires further validation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 2-methoxyphenyl with pyridyl or furyl) to assess impact on bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase .
  • In Vitro Assays : Test enzyme inhibition (e.g., COX-2 IC₅₀) and correlate with substituent electronic properties (Hammett σ values) .

Q. How to resolve contradictions in pharmacological data across experimental models?

  • Dose-Response Analysis : Re-evaluate efficacy in standardized models (e.g., carrageenan-induced paw edema vs. LPS-induced endotoxemia) to identify model-specific biases .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to explain discrepancies between in vitro (high potency) and in vivo (low bioavailability) results .
  • Adjunct Biomarker Profiling : Measure cytokines (IL-6, TNF-α) or oxidative stress markers (MDA, SOD) to contextualize anti-inflammatory mechanisms .

Q. What strategies optimize synthetic pathways for purity and scalability?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Green Chemistry Approaches : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • Process Analytical Technology (PAT) : Implement inline FT-IR or HPLC monitoring to detect intermediates and minimize byproducts .

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